

Application Notes: Using **PicoGreen®** for Accurate DNA Quantification in Cell Culture Lysates

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Compound of Interest

Compound Name: *Picogreen*

Cat. No.: *B1258679*

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Introduction

The Quant-iT™ **PicoGreen®** dsDNA Assay is a highly sensitive and selective method for the quantification of double-stranded DNA (dsDNA).[1][2] This application note provides a detailed protocol for the use of the **PicoGreen®** assay to determine DNA concentration in lysates derived from cell cultures, a common requirement in various biological research and drug development applications, including cell proliferation assays, normalization of quantitative PCR data, and monitoring of cytotoxicity.[3][4] The **PicoGreen®** reagent is a fluorescent nucleic acid stain that exhibits a significant fluorescence enhancement upon binding to dsDNA, allowing for the detection of as little as 25 pg/mL of dsDNA.[1] The assay is characterized by its broad dynamic range, spanning over four orders of magnitude, and its minimal fluorescence contribution from single-stranded DNA (ssDNA) and RNA, ensuring high specificity for dsDNA.[1][5]

Principle of the Assay

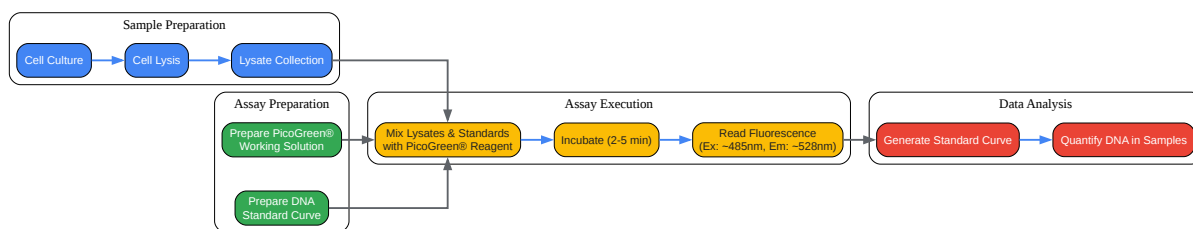
The **PicoGreen®** assay utilizes a proprietary asymmetric cyanine dye that is essentially non-fluorescent in solution but becomes intensely fluorescent upon binding to the minor groove of dsDNA.[2] The fluorescence intensity is directly proportional to the amount of dsDNA present in the sample. This allows for accurate quantification by comparing the fluorescence of unknown samples to a standard curve generated with a known concentration of dsDNA.

Key Advantages for Cell Culture Lysates

- **High Sensitivity:** Enables quantification from a small number of cells, conserving precious samples. The assay can detect DNA concentrations as low as 30 pg/mL.[3]
- **Specificity for dsDNA:** Minimizes interference from RNA and other cellular components commonly found in crude cell lysates.[1][6]
- **Simple and Rapid Protocol:** The assay is straightforward to perform, requiring only a short incubation period before measurement, making it suitable for high-throughput screening.[6]
- **Compatibility with Microplate Readers:** The assay is readily adaptable to a 96-well or 384-well microplate format for efficient analysis of multiple samples.[7]

Experimental Workflow Overview

The overall workflow for DNA quantification in cell culture lysates using the **PicoGreen®** assay involves cell lysis to release the DNA, preparation of a DNA standard curve, incubation of samples and standards with the **PicoGreen®** reagent, and measurement of fluorescence.



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Caption: Experimental workflow for DNA quantification using **PicoGreen®**.

Protocols

Materials and Reagents

- Quant-iT™ **PicoGreen**® dsDNA Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. P7589 or P11496)[7][8]
 - **PicoGreen**® Reagent (Component A)
 - 20X TE Buffer (Component B)
 - Lambda DNA Standard (Component C, in some kits)
- Nuclease-free water
- Black, flat-bottom 96-well or 384-well microplates[7][9]
- Microplate reader with fluorescence detection capabilities (excitation ~485 nm, emission ~528 nm)[3]
- Pipettes and nuclease-free tips
- Cell lysis buffer (e.g., 10 mM Tris pH 8, 1 mM EDTA, 0.2% (v/v) Triton X-100)[10][11] or nuclease-free water for freeze-thaw lysis.[6]

Protocol 1: Cell Lysis

A. Lysis using a Detergent-Based Buffer

This method is suitable for most adherent and suspension cell lines.

- For adherent cells: Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).
- For suspension cells: Pellet the cells by centrifugation and wash once with PBS.
- Add an appropriate volume of cell lysis buffer to the cells. For a 96-well plate, 50-100 µL per well is typically sufficient.

- Incubate at room temperature for 15-30 minutes with gentle agitation to ensure complete lysis.[\[11\]](#)
- The lysate can be used directly in the **PicoGreen®** assay or stored at -80°C.[\[10\]](#)

B. Lysis using Freeze-Thaw in Water

This is a simpler method that avoids detergents which could potentially interfere with the assay, although it may be less efficient for some cell types.[\[6\]](#)

- Wash cells as described in Protocol 1A.
- Resuspend the cell pellet (for suspension cells) or add to the well (for adherent cells) a small volume of nuclease-free water.
- Freeze the samples at -80°C for at least 30 minutes.
- Thaw the samples at room temperature or in a 37°C water bath.
- Repeat the freeze-thaw cycle 2-3 times to ensure complete cell lysis.[\[6\]](#)
- Centrifuge the lysate to pellet cell debris and use the supernatant for the assay.[\[6\]](#)

Protocol 2: PicoGreen® Assay

1. Preparation of Reagents

- **1X TE Buffer:** Prepare a 1X working solution of TE buffer by diluting the 20X stock with nuclease-free water.[\[7\]](#)
- **PicoGreen® Working Solution:** On the day of use, dilute the **PicoGreen®** reagent 1:200 in 1X TE buffer in a plastic container.[\[7\]](#)[\[9\]](#) This solution is light-sensitive and should be protected from light by wrapping the container in foil.[\[9\]](#)[\[12\]](#) Prepare only the amount needed for the experiment as the diluted reagent is stable for only a few hours.[\[1\]](#)[\[8\]](#)

2. Preparation of DNA Standard Curve

- Prepare a 2 µg/mL stock solution of the provided Lambda DNA standard by diluting it in 1X TE buffer. The concentration of the stock can be verified by measuring its absorbance at 260 nm.[\[1\]](#)
- Perform a serial dilution of the 2 µg/mL DNA stock in 1X TE buffer to generate a standard curve. A typical range for the standards would be from 1 ng/mL to 1000 ng/mL.[\[5\]](#)

3. Assay Procedure

- Pipette 100 µL of each DNA standard and each cell lysate sample (in duplicate or triplicate) into the wells of a black 96-well microplate.[\[7\]](#) Include a blank control containing only 1X TE buffer.[\[13\]](#)
- Add 100 µL of the **PicoGreen®** working solution to each well.[\[7\]](#)
- Mix the contents of the wells thoroughly by gentle pipetting or shaking.
- Incubate the plate at room temperature for 2-5 minutes, protected from light.[\[6\]](#)[\[7\]](#)
- Measure the fluorescence using a microplate reader with excitation at approximately 485 nm and emission at approximately 528 nm.[\[3\]](#)

Data Analysis

- Subtract the average fluorescence of the blank from the fluorescence readings of all standards and samples.
- Generate a standard curve by plotting the background-subtracted fluorescence values of the DNA standards against their corresponding concentrations.
- Perform a linear regression analysis on the standard curve to obtain the equation of the line ($y = mx + c$).
- Determine the DNA concentration of the unknown samples by interpolating their background-subtracted fluorescence values using the equation from the standard curve.[\[14\]](#)

Data Presentation

Table 1: Example DNA Standard Curve Data

DNA Concentration (ng/mL)	Average Fluorescence (RFU)	Standard Deviation
1000	85432	1234
500	43210	678
250	21876	345
125	11098	178
62.5	5678	98
31.25	2890	54
15.625	1502	32
0 (Blank)	150	15

Table 2: Example Quantification of DNA in Cell Lysates

Sample ID	Average Fluorescence (RFU)	Calculated DNA Concentration (ng/mL)	Total DNA per Well (ng)*
Control Cells	34567	405.2	40.52
Treated Cells - Dose 1	21098	246.7	24.67
Treated Cells - Dose 2	10543	122.8	12.28

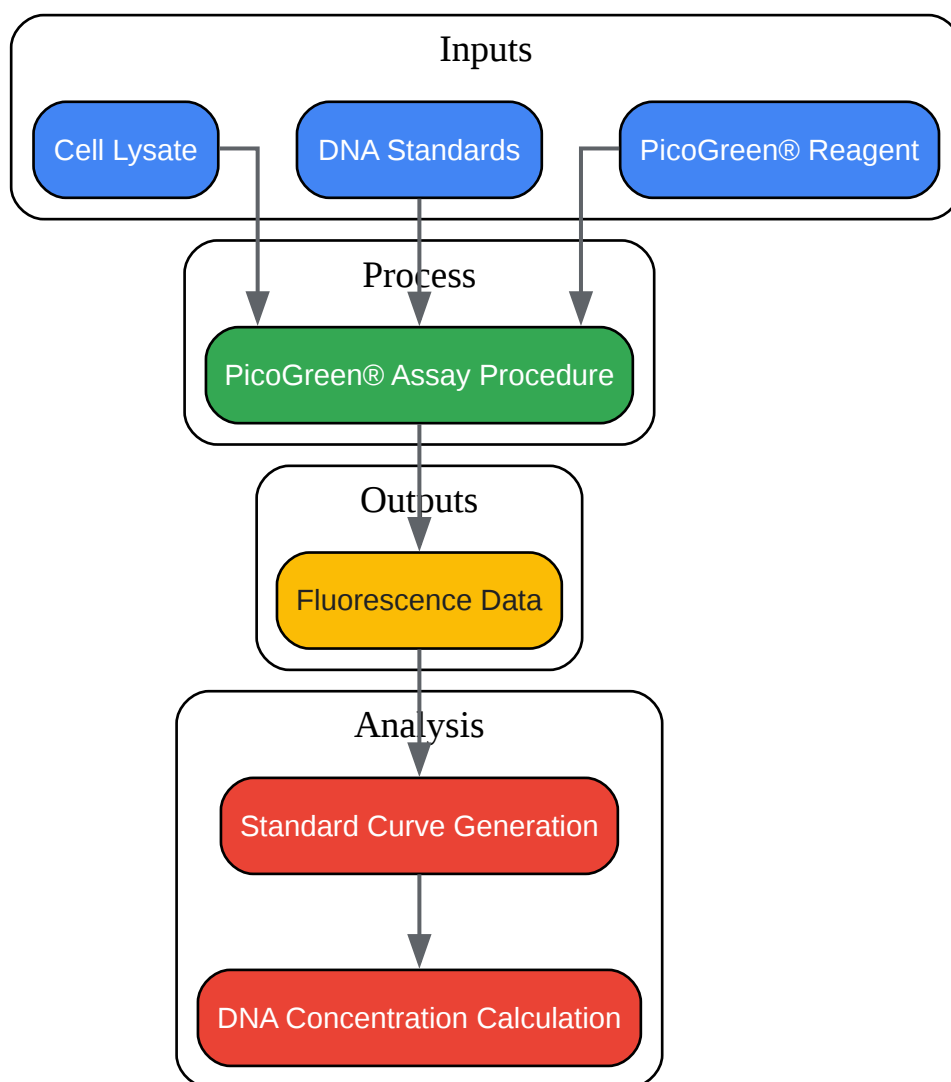
*Assuming a lysate volume of 100 µL per well was used in the assay.

Troubleshooting and Considerations

- Contaminants: While the **PicoGreen®** assay is robust, certain compounds can interfere with its accuracy. High concentrations of salts, detergents, and proteins can affect the fluorescence signal.[\[3\]](#)[\[5\]](#) It is recommended to prepare the DNA standards in a buffer that closely matches the composition of the cell lysate.[\[1\]](#)[\[5\]](#)

- Light Sensitivity: The **PicoGreen®** reagent is susceptible to photodegradation. All steps involving the diluted reagent should be performed with protection from light.[9][12]
- Plate Choice: Use of black microplates is highly recommended to minimize background fluorescence and light scattering.[9]
- Linear Range: If the fluorescence of a sample is outside the linear range of the standard curve, the sample should be diluted and re-assayed.[6]

Logical Relationships Diagram



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Caption: Logical flow from inputs to final DNA quantification.

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